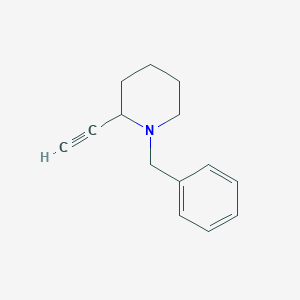
1-Benzyl-2-ethynylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-ethynylpiperidine is a chemical compound with the molecular formula C14H17N. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, with an ethynyl group at the second position of the ring.
Preparation Methods
The synthesis of 1-Benzyl-2-ethynylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, benzyl chloride, and acetylene.
Reaction Conditions: The piperidine is first reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-2-ethynylpiperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions: Common reagents include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-ethynylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions and can be used in the development of new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-ethynylpiperidine involves its interaction with specific molecular targets in the body. It is believed to act on the serotonergic and dopaminergic receptor systems, similar to other piperidine derivatives. This interaction can modulate neurotransmitter levels and influence various physiological processes .
Comparison with Similar Compounds
1-Benzyl-2-ethynylpiperidine can be compared with other piperidine derivatives such as:
1-Benzylpiperidine: Lacks the ethynyl group and has different pharmacological properties.
1-Benzyl-4-ethynylpiperidine: Similar structure but with the ethynyl group at the fourth position, leading to different reactivity and applications.
Piperidine: The parent compound without any substituents, used as a starting material for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-benzyl-2-ethynylpiperidine |
InChI |
InChI=1S/C14H17N/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2 |
InChI Key |
UJYOSBIFMMFIDK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















